molecular formula C12H18N4O B1480601 1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098017-31-1

1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1480601
CAS No.: 2098017-31-1
M. Wt: 234.3 g/mol
InChI Key: ZMKDNHAZDAGJQU-UHFFFAOYSA-N
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Description

1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery . The molecule integrates a 1,2,3-triazole ring, often employed as a bioisostere for amide bonds or other pharmacophores, with a pyrrolidine moiety constrained within a cyclobutyl group. This specific architecture, featuring the aldehyde functional group, makes it a versatile and key synthetic intermediate. Researchers primarily utilize this compound as a building block for the synthesis of more complex molecules , particularly through reactions like reductive amination or nucleophilic addition where the aldehyde serves as a handle for structural diversification. Its value lies in exploring structure-activity relationships (SAR) in the development of novel therapeutics, with potential applications in designing covalent inhibitors that target specific enzymes, or in the construction of molecular probes for chemical biology studies. The embedded pyrrolidine and cyclobutane rings contribute to the three-dimensionality and potential for target engagement, making it a valuable asset for researchers aiming to modulate protein-protein interactions or other challenging biological targets.

Properties

IUPAC Name

1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,9,11-12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKDNHAZDAGJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC2CN3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS Number: 2097978-30-6) is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure combining a cyclobutyl ring with a pyrrolidine moiety and a triazole ring. Its molecular formula is C11H16N4OC_{11}H_{16}N_{4}O with a molecular weight of 220.27 g/mol. The structural characteristics contribute to its interaction with biological systems.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, particularly in medicinal chemistry. The specific compound has shown promise in various areas:

  • Anticancer Activity : Triazole derivatives are often evaluated for their cytotoxic effects against different cancer cell lines.
  • Neuropharmacology : Compounds containing triazole rings have been explored for their potential neuroprotective effects.
  • Antimicrobial Properties : Some studies suggest that triazole compounds exhibit antimicrobial activities.

The mechanism through which This compound exerts its biological effects may involve:

  • Interaction with Receptors : It may bind to various neurotransmitter receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .

Anticancer Activity

A study highlighted the anticancer potential of triazole derivatives, including this compound. It demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Effect
HCT1160.43Induces apoptosis
MCF74.76Inhibits proliferation
A5497.72Induces cell cycle arrest

The compound showed a selective cytotoxic profile, sparing normal cells while effectively targeting malignant cells .

Neuropharmacological Studies

Research into the neuropharmacological effects of similar triazole compounds indicates potential benefits in treating neurological disorders. These compounds may act as modulators of neurotransmitter systems, providing therapeutic avenues for conditions like anxiety and depression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of This compound , it is beneficial to compare it with other triazole derivatives:

Compound Biological Activity
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazoleAntimicrobial and anticancer properties
1-(cyclopropyl)pyrrolidin-2-ylmethanamineNeuroprotective effects

The distinct cyclobutyl structure may influence its reactivity and binding affinity compared to these analogs .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, known for its diverse biological activity, alongside a cyclobutylpyrrolidine moiety, which may influence its interaction with biological targets. Its molecular formula is C12H20N4O, with a molecular weight of approximately 236.31 g/mol .

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the cyclobutylpyrrolidine structure may enhance the compound's efficacy against various bacterial strains .
  • Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation. The specific mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The unique structure of this compound may provide a novel approach to targeting cancer cells more effectively than existing therapies .
  • Central Nervous System Effects : The compound's potential as a modulator of neurotransmitter systems has been investigated, particularly concerning histamine receptors. Triazole derivatives have shown promise in treating neurological disorders by influencing cognitive processes and memory functions .

The biological activities of 1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde have been documented in various studies:

Activity Description References
AntimicrobialExhibits activity against multiple bacterial strains, potentially useful in developing new antibiotics.
AnticancerInhibits proliferation of cancer cells through specific signaling pathway modulation.
NeuroprotectiveModulates neurotransmitter systems, showing potential in treating cognitive impairments.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles significantly reduced the growth of resistant bacterial strains, suggesting that this compound could be developed into a new class of antibiotics.
  • Cancer Treatment Exploration : In vitro studies indicated that this compound effectively induced apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent.
  • Neuropharmacological Research : Investigations into the effects on memory and cognitive functions showed promising results in animal models, indicating that it may serve as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-Deficient Substituents : Nitro or bromo groups (e.g., in ) enhance bioactivity by promoting interactions with electron-rich protein residues.
  • Polar vs. Lipophilic Groups : Acetylpiperidinyl () improves solubility, while phenethyl () favors membrane penetration.

Key Observations :

  • Multicomponent Hantzsch reactions () achieve high yields (85–96%) under mild conditions.

Physicochemical Properties

  • Solubility : The acetylpiperidinyl analogue () is stored at RT with unspecified solubility, while nitrophenyl derivatives () are likely less soluble due to crystallinity. The cyclobutyl group may balance solubility and lipophilicity.
  • Spectroscopic Data : IR and NMR profiles (e.g., C=O stretch at ~1670 cm⁻¹, aldehyde proton at δ 9.5 ppm ) are consistent across analogues, with shifts influenced by substituent electronic effects.

Preparation Methods

Synthesis of the Cyclobutyl-Substituted Pyrrolidine Intermediate

  • Starting Materials: Pyrrolidine or its derivatives are alkylated with cyclobutyl halides (e.g., cyclobutyl bromide) under nucleophilic substitution conditions to introduce the cyclobutyl group on the nitrogen.
  • Reaction Conditions: Typically, a base such as potassium carbonate or sodium hydride is used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–80 °C).
  • Purification: The resulting N-cyclobutylpyrrolidine is isolated by extraction and chromatographic techniques.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactants: The azidomethyl pyrrolidine derivative and an alkyne bearing a formyl precursor or a protected aldehyde equivalent.
  • Catalyst: Copper(I) salts such as CuSO4/sodium ascorbate or CuI are used.
  • Solvent: A mixture of water and tert-butanol or DMF is common.
  • Temperature: Room temperature to mild heating (25–60 °C).
  • Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with the pyrrolidine moiety attached via the methylene linker.

Reaction Conditions and Parameters

Step Key Reagents/Catalysts Solvent(s) Temperature Range Notes
Pyrrolidine N-alkylation Cyclobutyl bromide, base (K2CO3) DMF, DMSO 50–80 °C Polar aprotic solvent enhances SN2
Azidation Sodium azide (NaN3) DMF, DMSO 25–50 °C Azide substitution at 2-position
CuAAC Cycloaddition CuSO4/sodium ascorbate or CuI H2O/t-BuOH, DMF 25–60 °C High regioselectivity for 1,4-triazole
Formylation (Vilsmeier-Haack) POCl3, DMF DMF 0–40 °C Careful temperature control needed
Oxidation (alternative) MnO2 or TEMPO CH2Cl2, toluene 0–25 °C Selective oxidation of methyl to aldehyde

Analytical and Monitoring Techniques

Summary Table of Preparation Method

Stage Reaction Type Key Reagents/Catalysts Conditions Product/Intermediate
1. N-Cyclobutylation Nucleophilic substitution Cyclobutyl bromide, K2CO3 DMF, 50–80 °C N-cyclobutylpyrrolidine
2. Azidation Nucleophilic substitution NaN3 DMF, 25–50 °C 2-azidomethyl-N-cyclobutylpyrrolidine
3. CuAAC Cycloaddition Copper-catalyzed cycloaddition CuSO4/sodium ascorbate or CuI H2O/t-BuOH, RT–60 °C Triazole ring attached to pyrrolidine
4. Aldehyde Introduction Formylation (Vilsmeier-Haack) or Oxidation POCl3/DMF or MnO2/TEMPO 0–40 °C This compound

Research Findings and Considerations

  • Yield Optimization: Reaction yields depend heavily on temperature control, solvent choice, and catalyst loading, especially in the CuAAC step.
  • Selectivity: The CuAAC reaction is highly regioselective, favoring 1,4-disubstituted triazoles, which is critical for the correct placement of substituents.
  • Purity: The aldehyde function is sensitive to oxidation; thus, inert atmosphere and mild conditions are advised during formylation.
  • Scalability: The modular nature of the synthesis allows adaptation for larger scale production, with continuous flow reactors being a potential method for industrial synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing 1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis typically involves multi-step condensation reactions. For example, a Claisen-Schmidt condensation under basic conditions (e.g., NaOH in ethanol) can form the triazole-carbaldehyde backbone, followed by cyclobutylpyrrolidine incorporation via nucleophilic substitution. Purification often employs silica gel column chromatography with ethyl acetate/hexane gradients. Detailed protocols are outlined for analogous compounds in studies involving pyrrolyl pyrazoline carbaldehydes and pyrazole-carbaldehyde derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • FTIR : To confirm aldehyde (C=O stretch ~1700 cm⁻¹) and triazole/pyrrolidine ring vibrations.
  • NMR (¹H and ¹³C) : For structural elucidation, including cyclobutyl proton splitting patterns and triazole methylene linkages.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : To assess purity. These methods are validated in studies on structurally related carbaldehydes .

Q. What safety precautions are necessary when handling this compound?

Based on safety data for similar pyrazole-carbaldehydes:

  • Use nitrile gloves, respiratory protection, and eye/face shields.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions.
  • Store in a cool, dry environment with inert gas purging for air-sensitive intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields amid conflicting literature methods for synthesis?

Employ factorial design to systematically test variables (e.g., catalyst type, solvent polarity, temperature). For instance, compare NaOH (from pyrrolidine condensations ) vs. K₂CO₃ (used in pyrazole-aryloxy syntheses ). Use ANOVA to identify significant factors affecting yield and purity. This approach minimizes resource waste and resolves methodological contradictions .

Q. What computational strategies predict the compound’s reactivity in novel reactions or biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes).
  • Docking Studies : Assess binding affinities using software like AutoDock Vina. These methods align with computational frameworks described for reaction optimization and virtual screening .

Q. How can stability and decomposition pathways be assessed under varying conditions?

Conduct accelerated stability studies :

  • Thermal Analysis (TGA/DSC) : Monitor decomposition temperatures.
  • Forced Degradation : Expose to light, humidity, or oxidizers, and analyze products via GC-MS.
  • pH-Dependent Studies : Track aldehyde oxidation or ring-opening reactions. Stability data for related compounds suggest carbon/nitrogen oxides as common decomposition products .

Q. What methodologies address discrepancies in reported biological activity data for triazole-carbaldehydes?

  • Meta-Analysis : Aggregate data from multiple studies, controlling for variables like cell lines or assay protocols.
  • Standardized Assays : Use enzyme inhibition assays (e.g., enoyl-ACP reductase ) with positive/negative controls.
  • Structure-Activity Relationship (SAR) Modeling : Corrogate structural features (e.g., cyclobutyl substituents) with activity trends .

Q. How can reaction mechanisms for cyclobutylpyrrolidine coupling be experimentally validated?

  • Isotopic Labeling : Use ¹³C-labeled aldehydes to track bond formation via NMR.
  • Intermediate Trapping : Employ quenching agents (e.g., TEMPO) to isolate reactive intermediates.
  • Kinetic Profiling : Measure rate constants under varying conditions to infer mechanism (e.g., SN2 vs. radical pathways). Theoretical frameworks for mechanistic studies are detailed in methodological literature .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference synthesis protocols and computational predictions to identify outliers.
  • Biological Activity Profiling : Prioritize assays validated for triazole derivatives, such as antimicrobial or enzyme inhibition studies .
  • Safety Compliance : Adhere to protocols for handling hazardous byproducts (e.g., nitrogen oxides) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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